![molecular formula C25H18N2O3S B5104867 N-{4-[(4-nitrophenyl)thio]phenyl}-4-biphenylcarboxamide](/img/structure/B5104867.png)
N-{4-[(4-nitrophenyl)thio]phenyl}-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-nitrophenyl)thio]phenyl}-4-biphenylcarboxamide, commonly known as NBPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NBPC belongs to the class of compounds known as thioether amides and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of NBPC involves the inhibition of the proteasome, which is a cellular complex responsible for the degradation of proteins. NBPC binds to the active site of the proteasome, thereby preventing the degradation of proteins that are important for the survival of cancer cells. This leads to the accumulation of toxic proteins within the cancer cells, eventually leading to their death.
Biochemical and Physiological Effects:
NBPC has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and exhibit anti-inflammatory properties. Additionally, NBPC has been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of NBPC for lab experiments is its ability to selectively inhibit the proteasome. This makes it a valuable tool for studying the role of the proteasome in cellular processes. However, the use of NBPC in lab experiments is limited by its low solubility in water, which can make it difficult to administer to cells in culture.
Zukünftige Richtungen
There are several potential future directions for research on NBPC. One area of research could focus on the development of more efficient synthesis methods for NBPC, which could increase the yield of the compound and make it more accessible for research. Another area of research could focus on the development of more soluble forms of NBPC, which could improve its efficacy in lab experiments. Additionally, further research could be conducted on the potential therapeutic applications of NBPC, particularly in the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of NBPC involves the reaction of 4-nitrophenylthiophenol with 4-biphenylcarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure NBPC. The yield of NBPC from this method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
NBPC has been found to exhibit potential therapeutic applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. NBPC has also been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer. Additionally, NBPC has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[4-(4-nitrophenyl)sulfanylphenyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3S/c28-25(20-8-6-19(7-9-20)18-4-2-1-3-5-18)26-21-10-14-23(15-11-21)31-24-16-12-22(13-17-24)27(29)30/h1-17H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRUPQBZKVCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

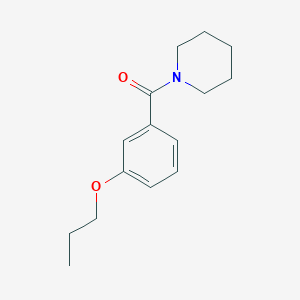
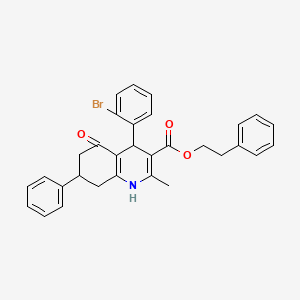
![N-(3-methylphenyl)-2-(5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5104802.png)

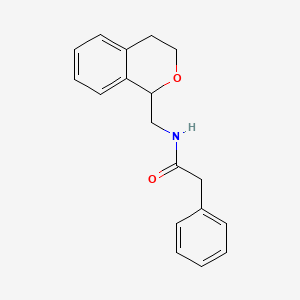
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5104815.png)
![6-[4-(dimethylamino)-3-nitrophenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5104818.png)
![3-butoxy-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5104820.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5104826.png)
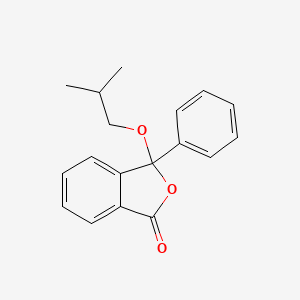
![(3S*)-1-ethyl-4-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5104833.png)
![4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5104838.png)
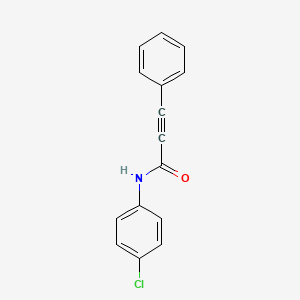
![5-{4-[(4-bromobenzyl)oxy]-3-chlorobenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104862.png)